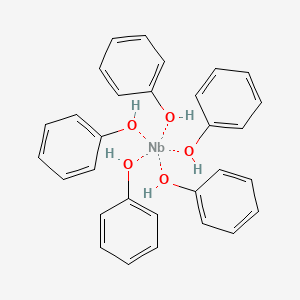
Niobium(v) phenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium(V) phenoxide is a chemical compound that consists of niobium in its +5 oxidation state coordinated with phenoxide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium(V) phenoxide can be synthesized through various methods. One common approach involves the reaction of niobium(V) chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{NbCl}_5 + 5 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{Nb(OPh)}_5 + 5 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phenoxide ligands .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Niobium(V) phenoxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form niobium(V) oxide.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: Phenoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions with alcohols or halides under controlled conditions can lead to ligand exchange.
Major Products:
Oxidation: Niobium(V) oxide (Nb2O5).
Reduction: Lower oxidation state niobium complexes.
Substitution: Niobium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Niobium(V) phenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and metathesis reactions.
Biology: this compound complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Wirkmechanismus
The mechanism of action of niobium(V) phenoxide involves its ability to coordinate with various substrates through its phenoxide ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Niobium(V) alkoxides: Similar to niobium(V) phenoxide but with alkoxide ligands instead of phenoxide.
Tantalum(V) phenoxide: Tantalum analog of this compound with similar properties and applications.
Vanadium(V) phenoxide: Another transition metal phenoxide complex with distinct reactivity patterns.
Uniqueness: this compound is unique due to its high oxidation state and the stability provided by the phenoxide ligands. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C30H30NbO5 |
|---|---|
Molekulargewicht |
563.5 g/mol |
IUPAC-Name |
niobium;phenol |
InChI |
InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H; |
InChI-Schlüssel |
YPKMMYNSZVGZPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
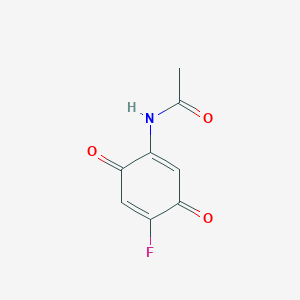
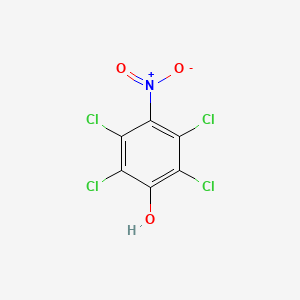

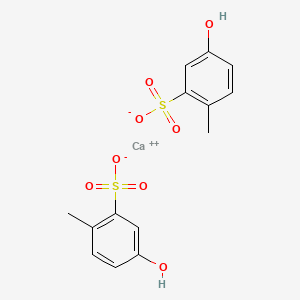

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
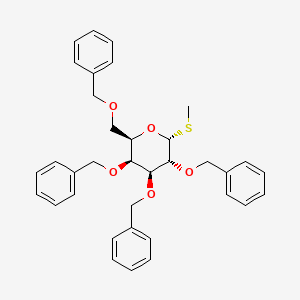

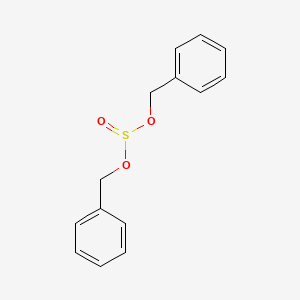
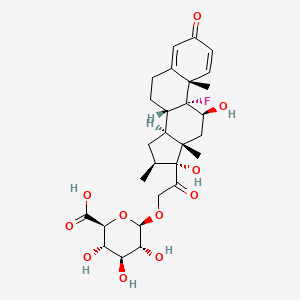
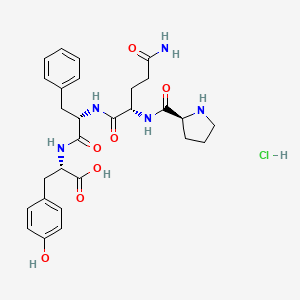
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
